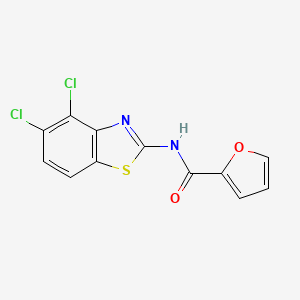
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 5, and a furan-2-carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.
Introduction of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be introduced by reacting the benzothiazole derivative with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
相似化合物的比较
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide: Similar structure but with only one chlorine atom, which may result in different biological activities.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical and biological properties.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide: Benzamide moiety instead of furan-2-carboxamide, which may affect its interactions with molecular targets.
These comparisons highlight the structural variations and their potential impact on the compound’s properties and applications.
生物活性
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on various studies, including structure-activity relationships (SAR), case studies, and findings from recent research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C10H6Cl2N2O2S
- Molecular Weight : 269.14 g/mol
The presence of the benzothiazole moiety contributes to its biological activity by allowing interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound.
Key Findings:
- Mechanism of Action : The compound exhibits antibacterial activity by inhibiting bacterial enzymes such as DNA gyrase and dihydroorotase. These enzymes are crucial for bacterial DNA replication and metabolism .
- Comparative Efficacy : In a study comparing various benzothiazole derivatives, the compound showed significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .
- Structure-Activity Relationship (SAR) : The presence of chloro groups at specific positions on the benzothiazole ring enhances antibacterial activity. For instance, compounds with substitutions at the 5th position displayed improved efficacy against bacterial strains .
Anticancer Activity
The anticancer properties of this compound have also been investigated.
Case Studies:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound induced apoptosis and cell cycle arrest in these cells .
- Cytotoxicity Assays : Cytotoxicity assays revealed that at concentrations of 1 to 4 μM, the compound significantly reduced cell viability and promoted apoptosis in cancer cells .
- Mechanistic Insights : Western blot analysis indicated that treatment with the compound led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting a mechanism involving modulation of apoptotic pathways .
Summary of Biological Activities
属性
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-6-3-4-8-10(9(6)14)15-12(19-8)16-11(17)7-2-1-5-18-7/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCXLOQVQMPOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














